

Head-to-Head Comparison: OSI-7904L and Raltitrexed in Cancer Therapy

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Compound of Interest

Compound Name:	OSI-7904L
Cat. No.:	B1677510

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In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy, effectively halting DNA synthesis and tumor proliferation. Among the agents developed to target this critical enzyme, **OSI-7904L** and raltitrexed have emerged as significant compounds. This guide provides a detailed, data-supported comparison of their performance, mechanism of action, and clinical profiles to inform researchers, scientists, and drug development professionals.

Executive Summary

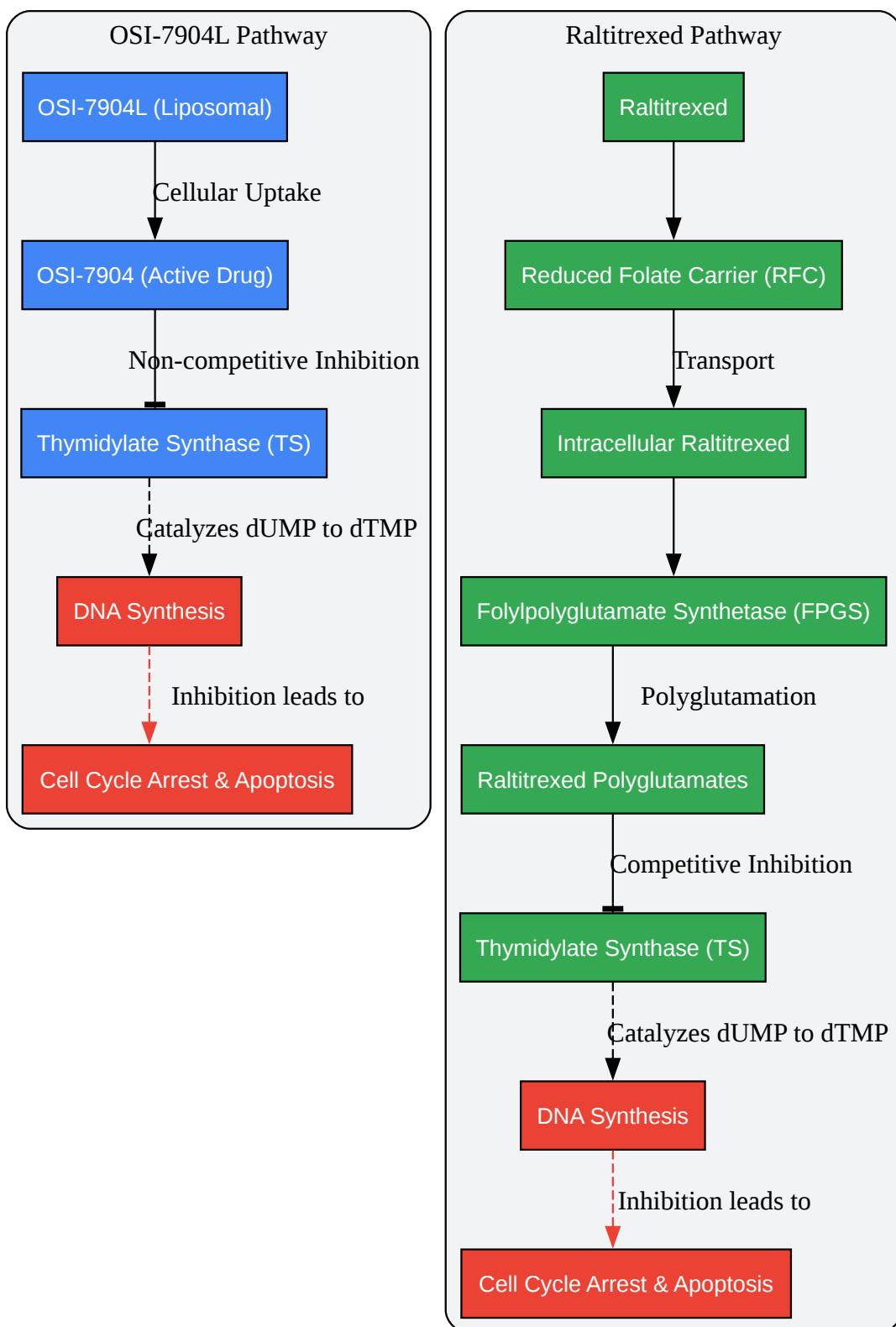
OSI-7904L and raltitrexed are both potent inhibitors of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine triphosphate, a necessary precursor for DNA replication. While they share a common target, their pharmacological profiles exhibit key differences. **OSI-7904L** is a non-competitive inhibitor encapsulated in a liposomal formulation, which enhances its plasma residence time.[1][2] In contrast, raltitrexed is a folate analog that acts as a direct and specific TS inhibitor and requires intracellular polyglutamation for maximal activity and retention.[3][4] These distinctions in their mechanism and formulation contribute to differences in their efficacy, safety, and clinical application.

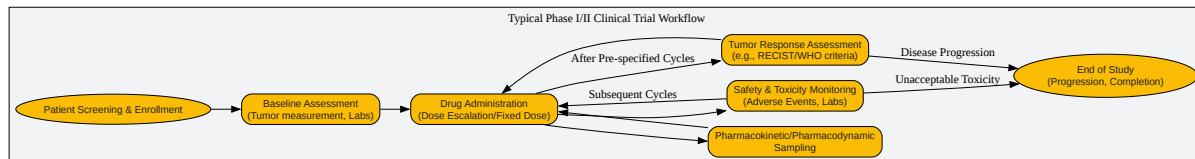
Mechanism of Action

Both **OSI-7904L** and raltitrexed disrupt DNA synthesis by inhibiting thymidylate synthase. However, the specifics of their interaction with the enzyme and their cellular processing differ significantly.

OSI-7904L is a liposomal formulation of a potent, non-competitive thymidylate synthase inhibitor.^{[1][2]} Its non-competitive nature means it binds to a site on the enzyme distinct from the substrate binding site, leading to a form of inhibition that is not overcome by increasing substrate concentrations. A key feature of **OSI-7904L** is that its parent compound is as potent as its polyglutamated forms, indicating that polyglutamation is not essential for its antitumor activity.^{[5][6]} The liposomal encapsulation of **OSI-7904L** alters the disposition of the parent drug, resulting in a prolonged plasma residence time.^[1]

Raltitrexed is a quinazoline folate analogue that acts as a direct and specific inhibitor of thymidylate synthase.^[7] It is transported into cells via the reduced folate carrier.^{[8][9]} Once inside the cell, raltitrexed is extensively metabolized by the enzyme folylpolyglutamate synthetase to more potent polyglutamate derivatives.^{[3][10]} These polyglutamated forms are retained within the cell and have an approximately 100-fold greater inhibitory potency than the parent compound, leading to prolonged inhibition of TS.^[11] This inhibition leads to DNA fragmentation and cell death.^{[8][9]}





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